molecular formula C18H25NO3 B1461163 rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate CAS No. 2162117-48-6

rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B1461163
CAS No.: 2162117-48-6
M. Wt: 303.4 g/mol
InChI Key: WQWIZVCYTAYURL-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS: 2162117-48-6) is a bicyclic heterocyclic compound with a fused furo-pyrrole core. Its molecular formula is C₁₈H₂₅NO₃, and it has a molecular weight of 303.40 g/mol . The structure includes a tert-butyl carbamate group at the 3a-position and a benzyl substituent at the 5-position, conferring both steric bulk and lipophilicity. This compound is typically used as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic framework and stereochemical complexity .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)18-12-19(10-15(18)11-21-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWIZVCYTAYURL-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CN(CC1COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CN(C[C@@H]1COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization Highlights:

Entry Oxidant Equiv Base (Equiv) Solvent System Yield of (4+3) Cycloadduct (%) Yield of (3+2) Cycloadduct (%)
1 2.0 NaTFP (2.0) MeCN 44 8
2 2.0 NaTFP (2.0) TFP/MeCN 47 8
5 2.0 NaTFP (2.0) TFP/CH2Cl2/MeCN (1:2:3) 58 15
6 2.0 Na2CO3 (2.0) MeCN 48 10
9 2.0 None TFP/CH2Cl2/MeCN (1:2:3) 27 -
10 None NaTFP (2.0) TFP/CH2Cl2/MeCN (1:2:3) 0 0
  • Oxidant : Iodosobenzenediacetate (PIDA) is used as the oxidant.
  • Base : Sodium salt of 2,2,3,3-tetrafluoro-1-propanol (NaTFP) or sodium carbonate.
  • Solvent : A ternary solvent mixture of 2,2,3,3-tetrafluoro-1-propanol (TFP), dichloromethane (CH2Cl2), and acetonitrile (MeCN) provides the best yields.
  • Temperature : Reactions are typically performed at 0 °C for 3-4 hours.

This optimized (4+3) cycloaddition efficiently yields the bicyclic adduct with good selectivity and yield, forming the hexahydro-furo-pyrrole core essential for the target compound.

Protection and Functional Group Installation

  • The tert-butyl carboxylate (Boc) protecting group is introduced at the 3a-position to protect the carboxylic acid functionality during subsequent synthetic steps.
  • The benzyl substituent at the 5-position is introduced via benzylation reactions, often employing benzyl halides or benzyl-protected intermediates.
  • The stereochemistry at the 3a and 6a positions is controlled through the choice of starting materials and reaction conditions, often resulting in racemic mixtures when no chiral catalysts or auxiliaries are used.

Experimental Procedures and Conditions

  • All reactions are conducted under an inert nitrogen atmosphere in oven-dried glassware to avoid moisture and oxygen interference.
  • Solvents are rigorously dried using activated molecular sieves or alumina purification systems.
  • Reaction progress and product purity are monitored by thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and high-performance liquid chromatography (HPLC).
  • Purification is typically performed by flash column chromatography on silica gel using gradients of ethyl acetate and hexanes.
  • Structural confirmation is achieved by NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography when necessary.

Summary Table of Preparation Parameters

Parameter Details
Key Reaction (4+3) Net Cycloaddition between guanidine derivative and furan
Oxidant Iodosobenzenediacetate (PIDA), 2.0 equiv
Base Sodium salt of 2,2,3,3-tetrafluoro-1-propanol (NaTFP), 2.0 equiv
Solvent System TFP/CH2Cl2/MeCN (1:2:3)
Temperature 0 °C
Reaction Time 3-4 hours
Yield of Bicyclic Adduct Up to 58%
Protecting Group tert-Butyl carboxylate (Boc) at 3a-position
Substituent Introduction Benzyl group at 5-position via benzylation
Purification Flash chromatography on silica gel
Analytical Methods NMR, HRMS, HPLC, X-ray crystallography

Chemical Reactions Analysis

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Ring System Variations

tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)
  • Key Differences : Replaces the furo[3,4-c]pyrrole core with a pyrrolo[3,4-b]pyrrole system, altering the oxygen atom position.
  • Applications : Used in drug design for its bicyclic scaffold and chiral centers .
(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate (CAS 1018443-32-7)
  • Key Differences : Incorporates an isoxazole ring instead of furan, introducing additional nitrogen and oxygen atoms.
  • Implications : The isoxazole moiety enhances metabolic stability and offers distinct electronic properties for nucleophilic interactions .
  • Synthesis : Prepared via coupling reactions similar to those in , using HATU and N-methylmorpholine .
C. Compound 26 from
  • Structure : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
  • Key Differences : Features a benzotriazole-carbonyl group at the 5-position instead of benzyl.
  • Implications : The triazole group enables photochemical reactivity and coordination chemistry, expanding utility in materials science .
Table 1: Key Properties of Target Compound and Analogues
Compound CAS Molecular Formula Molecular Weight (g/mol) Core Structure Notable Substituents
Target Compound 2162117-48-6 C₁₈H₂₅NO₃ 303.40 Furo[3,4-c]pyrrole 5-Benzyl, 3a-tert-butyl
Pyrrolo[3,4-b]pyrrole () 370882-39-6 C₁₁H₂₀N₂O₂ 228.29 Pyrrolo[3,4-b]pyrrole 5-tert-butyl
Isoxazole Derivative () 1018443-32-7 C₁₉H₂₅N₃O₅ 375.43 Pyrrolo[3,4-c]isoxazole 5-Benzyl, 1-tert-butyl, isoxazole
Benzotriazole Derivative () - C₁₉H₂₅N₅O₃ 358.5 [M+H]+ Pyrrolo[3,4-c]pyrrole 5-Benzotriazole-carbonyl

Biological Activity

Rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS: 2162117-48-6) is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.4 g/mol
  • Structural Features : The compound features a furo[3,4-c]pyrrole backbone with chirality at the 3a and 6a positions, which may influence its biological interactions and pharmacological properties.

Biological Activity

Initial studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects against specific bacterial strains.
  • Cytotoxicity : Early assays indicate that the compound may possess cytotoxic activity against certain cancer cell lines, warranting further investigation into its anti-cancer properties.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
  • Signal Transduction Pathways : Interaction with G protein-coupled receptors (GPCRs) is a possible pathway through which the compound could exert its effects on cellular signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Bromobenzyl hexahydropyrrolo[3,4-b]pyrroleC13H14BrNContains a bromine atom which may enhance biological activity
5-Methylbenzyl hexahydropyrrolo[3,4-b]pyrroleC13H17NMethyl substitution may influence solubility and reactivity
Rac-(3aR,6aS)-5-benzyl-tetrahydrofuro[2,3-c]pyrroleC13H15NO2Different stereochemistry at the 6 position alters biological interactions

These comparisons highlight the significance of chirality and functional groups in determining the biological activity of these compounds.

Example Study

A study investigating the cytotoxic effects of various furo[3,4-c]pyrroles on cancer cell lines indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity. Rac-tert-butyl (3aR,6aR)-5-benzyl was among those showing promising results in preliminary assays.

Q & A

Q. How can the stereochemistry of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate be experimentally confirmed?

Methodological Answer: The stereochemistry can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Crystallization : Grow high-quality crystals using solvent vapor diffusion (e.g., hexane/ethyl acetate mixtures).
  • Data Collection : Use synchrotron or in-house diffractometers (Cu-Kα or Mo-Kα radiation).
  • Structure Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to model atomic positions and validate stereochemistry .
  • Visualization : Generate ORTEP diagrams (via programs like ORTEP-3) to illustrate the bicyclic system and confirm the 3aR,6aR configuration .

Q. What synthetic strategies are typically employed to prepare this compound?

Methodological Answer: The synthesis involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to a pyrrolidine precursor under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂).

Cyclization : Form the fused furo-pyrrolidine ring via intramolecular etherification (e.g., Mitsunobu reaction with DIAD/PPh₃).

Benzylation : Install the benzyl group at position 5 using alkylation (e.g., benzyl bromide, NaH, DMF).

Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization for enantiomeric separation .

Q. How is the purity and identity of the compound validated post-synthesis?

Methodological Answer:

  • Analytical HPLC : Use a C18 column (ACN/H₂O mobile phase) to assess purity (>95%).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₅N₂O₃, [M+H]+ = 329.186) with ESI-TOF.
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, Boc tert-butyl at δ 1.4 ppm) .

Advanced Research Questions

Q. How can computational methods optimize the synthetic route for this compound?

Methodological Answer: Integrate density functional theory (DFT) and reaction path search algorithms to:

  • Predict Transition States : Identify energy barriers for key steps (e.g., cyclization) using Gaussian or ORCA.
  • Design Experiments : Apply the ICReDD framework to combine computational predictions with high-throughput screening (e.g., varying catalysts, solvents) .
  • Statistical Optimization : Use Design of Experiments (DoE) to minimize trial runs (e.g., Taguchi methods for reaction temperature, stoichiometry) .

Q. How can conformational flexibility of the bicyclic system impact its reactivity or binding properties?

Methodological Answer:

  • Puckering Analysis : Calculate ring puckering coordinates (Cremer-Pople parameters) for the furo-pyrrolidine system to map low-energy conformers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water or DMSO) to assess dynamic ring-flipping.
  • Correlate with Reactivity : Compare activation energies for derivatization (e.g., benzyl group substitution) across conformers using QM/MM hybrid methods.

Q. How should researchers resolve contradictions between crystallographic data and computational models?

Methodological Answer:

  • Validation Tools : Use PLATON (X-ray validation suite) to check for missed symmetry or disorder in SC-XRD data .
  • Energy Minimization : Refine computational models (e.g., DFT-optimized geometries) against experimental torsion angles and bond lengths.
  • Multi-Method Consensus : Cross-validate with solid-state NMR (for dynamic disorder) or variable-temperature XRD .

Q. What strategies mitigate racemization during synthesis or storage?

Methodological Answer:

  • Low-Temperature Conditions : Perform benzylation at 0–5°C to minimize epimerization.
  • Chiral Stationary Phases (CSP) : Use HPLC with amylose- or cellulose-based columns for enantiopurity checks.
  • Stability Studies : Monitor racemization kinetics via polarimetry or chiral GC under storage conditions (e.g., pH, humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 2
Reactant of Route 2
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.